1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
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Overview
Description
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety fused with a chromene structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets . For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the specific biological system in which it is used.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde, followed by cyclization and esterification reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share similar structural features but differ in their reactivity and applications.
Chromene Derivatives: Compounds such as 4-hydroxycoumarin and chromone exhibit different biological activities and chemical properties.
The uniqueness of this compound lies in its combined structural motifs, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S/c1-13(21-24-18-8-4-5-9-20(18)29-21)27-22(25)17-12-16-15-7-3-2-6-14(15)10-11-19(16)28-23(17)26/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLNASAGAXVLAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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